1-isopropyl-L-proline

Physicochemical Properties Solubility Formulation Science

This unique N-alkyl proline analog features an isopropyl group that creates a distinct steric environment for asymmetric organocatalysis and peptide mimicry. Its properties are not interchangeable with other proline derivatives. For superior solubility in non-aqueous media and enhanced enantioselectivity in reactions like aldol additions, order high-purity 1-isopropyl-L-proline for your critical research and development projects.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 342793-00-4
Cat. No. B1388842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-L-proline
CAS342793-00-4
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyCKPAOPWAVKSUPQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-L-proline (CAS 342793-00-4): A Specialized Proline Analog for Asymmetric Synthesis and Biomedical Research


1-Isopropyl-L-proline (CAS 342793-00-4) is a chiral, non-proteinogenic amino acid and a key member of the N-alkyl proline analog class. It is characterized by the substitution of an isopropyl group at the nitrogen atom of the naturally occurring amino acid L-proline . This simple N-alkylation fundamentally alters the molecule's physicochemical profile, steric environment, and biological interactions compared to the parent L-proline scaffold, making it a specialized building block for applications in asymmetric organocatalysis, peptide mimicry, and as a tool for probing enzyme mechanisms .

1-Isopropyl-L-proline (CAS 342793-00-4): Why N-Alkyl Proline Analogs Are Not Interchangeable


The biological and catalytic activity of N-alkyl proline derivatives is highly sensitive to the specific size and shape of the N-substituent. The isopropyl group on 1-isopropyl-L-proline presents a unique steric and electronic environment that is distinct from other N-alkyl analogs like N-methyl, N-ethyl, or N-tert-butyl prolines . These differences can drastically impact enzyme binding affinity, substrate specificity, and the stereochemical outcome of catalytic reactions [1]. Consequently, generic substitution with a different N-alkyl proline is scientifically unsound without direct experimental validation, as even minor changes in the N-substituent can lead to significant, unpredictable deviations in performance in a given assay or application .

1-Isopropyl-L-proline (CAS 342793-00-4): Quantitative Performance and Differentiation Data


Differentiation in Physicochemical Properties: Solubility Profile of 1-Isopropyl-L-proline

The N-isopropyl modification imparts a distinct solubility profile compared to the parent L-proline. 1-Isopropyl-L-proline is reported as a colorless crystalline solid with high solubility in water, as well as in alcohols and ethers . In contrast, while L-proline is also highly water-soluble, its solubility in organic solvents like ether is significantly lower. This differential solubility is a key practical consideration for reaction solvent selection in catalysis and for formulation development.

Physicochemical Properties Solubility Formulation Science

Evidence of Specialized Biochemical Function: Interaction with Proline Racemase

1-Isopropyl-L-proline is documented to act as a substrate for proline racemase, an enzyme that catalyzes the interconversion of L- and D-proline . This interaction suggests that the compound is recognized by the enzyme's active site despite the N-isopropyl modification. This contrasts with L-proline, the natural substrate, and indicates a specific structure-activity relationship where the N-alkylated analog retains substrate properties.

Enzymology Substrate Specificity Chirality

Reported Utility as a Chemical Chaperone for Protein Stabilization

Vendor technical literature indicates that 1-isopropyl-L-proline functions as a chemical chaperone, stabilizing proteins and preventing their aggregation . This property is distinct from unmodified L-proline, which is a well-known osmolyte but is generally considered a less effective chaperone. The N-isopropyl group is hypothesized to enhance this activity by providing additional hydrophobic interactions that help shield exposed protein surfaces.

Protein Stability Aggregation Formulation Biopharmaceuticals

1-Isopropyl-L-proline (CAS 342793-00-4): Recommended Research and Industrial Applications


Asymmetric Organocatalysis: A Chiral Catalyst for Aldol and Michael Reactions

1-Isopropyl-L-proline is employed as an effective chiral organocatalyst for enantioselective carbon-carbon bond-forming reactions, such as aldol and Michael additions . The N-isopropyl substituent creates a sterically defined chiral environment that can influence the stereochemical outcome of the reaction, often with the goal of improving enantioselectivity compared to the parent L-proline . Its enhanced solubility in organic solvents, as noted in Section 3, makes it a more practical catalyst than L-proline for reactions conducted in non-aqueous media .

Tool Compound for Enzymology: Probing Proline Racemase Function

As documented in Section 3, this compound acts as a substrate for proline racemase . This makes it a valuable tool compound for researchers studying the mechanism, inhibition, and substrate specificity of proline racemase. It can be used in kinetic assays to compare its turnover rate to the natural substrate, L-proline, or in structural biology studies to understand how the enzyme's active site accommodates N-alkylated analogs. This specific application is not shared by many other proline derivatives.

Biopharmaceutical Formulation: A Chemical Chaperone for Protein Therapeutics

Based on the supporting evidence for its protein-stabilizing properties , 1-isopropyl-L-proline is being investigated as a chemical chaperone in the formulation of biopharmaceuticals, particularly monoclonal antibodies . The goal is to enhance the long-term stability and shelf-life of these sensitive therapeutics by preventing aggregation and maintaining their native, active conformation. This application leverages the compound's reported ability to shield hydrophobic protein surfaces, a property that may be superior to that of unmodified L-proline .

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